Canola oil alkylmines
Description
Context of Bio-based Chemicals from Renewable Resources
The global chemical industry is undergoing a significant transformation, driven by the increasing demand for sustainable and environmentally friendly products. alliedmarketresearch.com This shift has propelled the growth of oleochemicals, which are chemicals derived from renewable biological sources such as vegetable oils and animal fats. mdpi.comapag.org Unlike petrochemicals, which are derived from finite fossil fuels, oleochemicals offer a bio-based and often biodegradable alternative, aligning with the principles of green chemistry and the circular economy. mdpi.comapag.orgresourcewise.com
The production of these bio-based chemicals plays a crucial role in industries that prioritize both performance and sustainability. alliedmarketresearch.com Oleochemicals are versatile raw materials for a vast array of products, including lubricants, surfactants, detergents, cosmetics, food additives, and polymers. mdpi.comemeryoleo.com The move towards these renewable feedstocks is not only a response to consumer demand for eco-friendly products but also a strategic step for manufacturers seeking sustainable sourcing options in the face of a growing global population. alliedmarketresearch.com The oleochemical industry, one of the oldest sectors of the bio-based economy, modernizes the use of natural oils and fats through advanced biorefinery processes. apag.org
Strategic Importance of Canola Oil as a Versatile Oleochemical Feedstock
Among the various vegetable oils used as oleochemical feedstocks—such as palm, soybean, and coconut oil—canola oil holds significant strategic importance. fosfa.orgtwinriverstechnologies.com Canola, a specific variety of rapeseed, is a major global crop, with Canada being a leading producer. resourcewise.com Its oil is not only a primary product for human consumption but is also increasingly utilized as a feedstock for industrial applications, including the production of biofuels and specialty chemicals. resourcewise.comstillwaterassociates.com
The strategic value of canola oil in the oleochemical industry stems from its unique fatty acid composition. It is characterized by a low level of saturated fatty acids and a high concentration of monounsaturated and polyunsaturated fatty acids, primarily oleic acid, linoleic acid, and alpha-linolenic acid. nih.gov This composition makes it a versatile starting material for producing a wide range of derivatives. cbsci.camdpi.com The primary raw materials for the oleochemical industry include coconut oil, palm oil, soybean oil, and canola oil. fosfa.org The processing of these oils through methods like hydrolysis and alcoholysis yields basic oleochemicals such as fatty acids, fatty alcohols, and fatty acid esters, which are precursors to compounds like alkylamines. fosfa.org
Typical Fatty Acid Composition of Canola Oil
| Fatty Acid | Chemical Formula | Percentage (%) |
|---|---|---|
| Oleic Acid | C18:1 | ~60-65% |
| Linoleic Acid | C18:2 | ~21% |
| Alpha-Linolenic Acid | C18:3 | ~11% |
| Saturated Fatty Acids | - | ~7% |
Note: The exact composition can vary based on crop variety and growing conditions. nih.gov
Historical Development of Fatty Amine Chemistry and Derivatives
The history of oleochemicals is deeply intertwined with the development of chemistry itself. The foundational process of saponification, known for centuries to produce soap by boiling fats with alkali, was one of the first large-scale industrial applications of fatty acid chemistry. nih.gov In the late 18th and early 19th centuries, chemists like Michel Eugène Chevreul systematically studied fats and oils, isolating fatty acids and elucidating the chemical nature of saponification. nih.gov
Fatty amines, a class of organic compounds derived from fatty acids, emerged as commercially important oleochemicals. evonik.comwikipedia.org The primary industrial method for their production is often referred to as the "Nitrile Process." wikipedia.org This process involves reacting fatty acids with ammonia (B1221849) at high temperatures (over 250 °C) in the presence of a metal oxide catalyst to produce a fatty nitrile. wikipedia.org The subsequent hydrogenation of the fatty nitrile yields the primary fatty amine. wikipedia.org By controlling the reaction conditions, such as the presence or absence of excess ammonia, secondary and tertiary amines can also be produced. wikipedia.org Over the years, the applications for fatty amines and their derivatives have expanded significantly, from their initial use in surfactants and fabric softeners to roles as corrosion inhibitors, flotation agents for ore purification, and precursors for a wide range of specialty chemicals. evonik.comwikipedia.org
Research Landscape and Future Trajectories for Canola Oil Alkylamines
The current research landscape for canola oil derivatives is vibrant, with a strong focus on creating novel, high-value, bio-based materials. Canola oil alkylamines are a key area of this research, representing a class of compounds derived from the reaction of canola oil fatty acids with various amines. ontosight.ai These compounds are of significant interest due to their potential applications in diverse industries, including as biodegradable lubricants, emulsifiers in personal care products, and as intermediates in pharmaceutical formulations. ontosight.aiontosight.ai
Recent studies have explored the direct synthesis of fatty acid amides (a class that includes alkylamines) from vegetable oils like canola oil. acs.orgresearchgate.net This research often focuses on developing efficient, solvent-free synthesis methods using non-toxic catalysts to improve the sustainability profile of the process. researchgate.net Scientists are investigating how the structure of the precursor amine and the fatty acid composition of the oil influence the properties of the final product. ontosight.aiacs.org For example, the length of the alkyl chain on the amine can be tailored to control the melting temperature and latent heat of the resulting fatty acid amides, making them suitable for applications like phase change materials (PCMs) for thermal energy storage. acs.org
Future research trajectories are aimed at further modifying the chemical structure of canola oil to create even more functional molecules. This includes processes like epoxidation and subsequent alkoxylation to produce biolubricants with enhanced stability and performance. mdpi.comresearchgate.net The development of metathesis catalysts also presents an opportunity to create shorter-chain, monounsaturated feedstocks from canola oil, which are valuable for producing specific types of surfactants and other derivatives. google.com As the demand for sustainable and high-performance materials continues to grow, canola oil alkylamines and related derivatives are poised to play an increasingly important role in the future of the oleochemical industry. grandviewresearch.com
Selected Research on Canola Oil Derivatives
| Derivative Type | Synthesis Focus | Potential Applications | Key Findings |
|---|---|---|---|
| Alkylamines / Fatty Acid Amides | Direct amidation of vegetable oils with primary alkyl amines. acs.orgresearchgate.net | Phase Change Materials (PCMs), lubricants, surfactants. ontosight.aiacs.org | Properties can be tailored by changing the precursor amine or oil; high latent heats achieved. acs.org |
| Alkoxides (Biolubricants) | Epoxidation of canola oil followed by alkoxylation with alcohols. mdpi.com | Gear oils, engine oils. mdpi.comresearchgate.net | Structural modification enhances thermo-oxidative stability, lubricity, and biodegradability. mdpi.comresearchgate.net |
| N-Canola-Oil Alkyltrimethylenedi-, Dioleates | Reaction of canola-derived alkyl groups with trimethylenediamine and oleic acid. ontosight.ai | Corrosion inhibitors, emulsifiers in personal care, pharmaceutical excipients. ontosight.ai | Creates compounds with unique emulsifying properties. ontosight.ai |
Properties
CAS No. |
125328-38-3 |
|---|---|
Molecular Formula |
C19H26N6O2 |
Synonyms |
Canola oil alkylmines |
Origin of Product |
United States |
Synthetic Methodologies for Canola Oil Alkylamines
Direct Amination Pathways from Canola Oil Derivatives
Direct amination pathways offer a straightforward approach to producing alkylamines from canola oil derivatives, such as fatty acids and their corresponding esters or carbonyl compounds. These methods typically involve the reaction of the canola oil derivative with an amine source, often in the presence of a catalyst, to form the desired alkylamine.
Amidation of Canola Oil Fatty Acids and Their Esters
One of the primary methods for synthesizing alkylamines from canola oil involves the amidation of its constituent fatty acids or their methyl esters (FAMEs). This process typically involves reacting the fatty acid or ester with a primary or secondary amine to form a fatty amide, which can then be reduced to the corresponding alkylamine.
The direct amidation of fatty acids is often preferred over the use of fatty acid methyl esters. Research comparing the two pathways for the synthesis of lipoamides from vegetable oil-derived fatty acids has shown that direct amidation can result in significantly higher yields, around 70-80%, which is approximately twofold higher than the yield obtained from the amidation of FAMEs. researchgate.net This reaction can be carried out under solvent-free conditions using a non-toxic catalyst. researchgate.net The synthesis of fatty acid amides from various commercial vegetable oils, which would include canola oil based on its fatty acid composition, has been successfully demonstrated with primary alkyl amines, yielding products with high purity. researchgate.netfigshare.com
The reaction conditions for the amidation of fatty acids typically involve heating the fatty acid with an amine, often in the presence of a catalyst to drive the reaction towards completion. The choice of amine (primary or secondary) will determine the nature of the resulting amide and, subsequently, the final alkylamine.
Comparison of Amidation Pathways for Lipoamide Synthesis
| Pathway | Starting Material | Typical Yield | Reference |
|---|---|---|---|
| Direct Amidation | Fatty Acid | 70-80% | researchgate.net |
| Amidation of FAME | Fatty Acid Methyl Ester | ~35-40% | researchgate.net |
Reductive Amination of Canola Oil-Derived Carbonyl Compounds
Reductive amination provides a direct route to alkylamines from carbonyl compounds, such as aldehydes and ketones, which can be derived from canola oil through processes like ozonolysis or hydroformylation. This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, followed by its in-situ reduction to the corresponding alkylamine.
A notable example is the production of methyl-9-aminononanoate from methyl-9-oxononanoate, an aldehyde ester derivable from oleic acid, a major component of canola oil. researchgate.net In a study, this conversion was achieved with a 74% yield of the primary amino ester using anhydrous ammonia (B1221849), hydrogen, and a palladium on carbon (Pd/C) catalyst in methanol (B129727) at 50 °C and 100 bar of hydrogen pressure. researchgate.net This demonstrates the feasibility of converting canola oil-derived aldehydes into valuable amino compounds.
The general applicability of reductive amination makes it a powerful tool for synthesizing a wide range of primary, secondary, and tertiary amines by selecting the appropriate amine (ammonia, a primary amine, or a secondary amine) and carbonyl substrate. acs.org The process can be carried out using various reducing agents and catalytic systems. acs.orgnih.gov
Catalytic Systems for Efficient Alkylamine Production
The efficiency and selectivity of alkylamine synthesis from canola oil derivatives are heavily reliant on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been extensively investigated to optimize reaction conditions, improve yields, and enhance the sustainability of the process.
Homogeneous Catalysis in Canola Oil Alkylamine Synthesis
Homogeneous catalysts, which are soluble in the reaction medium, offer several advantages for alkylamine synthesis, including high activity and selectivity under mild reaction conditions. acs.org Ruthenium-based catalyst systems are particularly effective for the amination of fatty alcohols, which can be obtained from the reduction of canola oil fatty acids. acs.org
A key challenge in homogeneous catalysis is the separation of the catalyst from the product. Innovative approaches, such as using a water-soluble ruthenium-based catalyst in a biphasic system with a phase-mediating co-substrate like dimethylamine (B145610), have been developed. acs.org This system allows for a homogeneous reaction mixture during the synthesis of dimethyl alkyl amines from fatty alcohols, and upon completion, the product phase separates from the aqueous catalyst-containing phase, enabling straightforward product isolation and catalyst recycling. acs.org
Rhodium-catalyzed hydroaminomethylation of long-chain olefins, which can be derived from canola oil, is another example of a homogeneously catalyzed one-pot synthesis of fatty amines. mdpi.com Using a Rh(acac)(cod)/SulfoXantphos catalyst complex in an aqueous microemulsion system, a maximum yield of 34% with high regioselectivity (>97%) and chemoselectivity (>85%) has been achieved for the synthesis of fatty amines from 1-decene (B1663960) and diethylamine. mdpi.com
Performance of a Homogeneous Rhodium Catalyst in Hydroaminomethylation
| Parameter | Value | Reference |
|---|---|---|
| Catalyst System | Rh(acac)(cod)/SulfoXantphos | mdpi.com |
| Maximum Yield | 34% | mdpi.com |
| Regioselectivity | >97% | mdpi.com |
| Chemoselectivity | >85% | mdpi.com |
Heterogeneous Catalysis for Alkylamine Generation
Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and reusability. Metal-based catalysts are widely employed in the synthesis of alkylamines from canola oil derivatives.
Ruthenium (Ru) Systems: Ruthenium catalysts, particularly supported on carbon (Ru/C), have been investigated for the hydrogenation of fatty nitriles to primary fatty amines. researchgate.net However, heterogeneous Ru/C catalysts can sometimes lead to the formation of secondary and tertiary amines as byproducts, reducing the selectivity for the desired primary amine. researchgate.net Homogeneous ruthenium catalysts, on the other hand, have shown high conversion (up to 98%) and excellent selectivity (>99:0:0 for primary:secondary:tertiary amine) in the hydrogenation of octanenitrile, a model compound for fatty nitriles. d-nb.info
Cobalt (Co) Systems: Cobalt catalysts are a more cost-effective alternative to precious metal catalysts. Heterogeneous cobalt catalysts have demonstrated high activity for the reductive amination of aldehydes and ketones with hydrogen gas for the synthesis of secondary and tertiary amines. x-mol.com Furthermore, a composite of metallic cobalt and silica (B1680970) particles has shown high catalytic performance for the selective synthesis of primary amines from the hydrogenation of nitriles and reductive amination, even under mild conditions. rsc.org A light-promoted cobalt-catalyzed hydroaminocarbonylation of alkenes offers a highly atom-economical route to amides, which can be subsequently reduced to alkylamines. nih.govnih.gov
Palladium (Pd) Systems: Palladium catalysts, typically supported on carbon (Pd/C), are effective for the reductive amination of carbonyl compounds. As mentioned earlier, Pd/C has been successfully used in the synthesis of methyl-9-aminononanoate from methyl-9-oxononanoate with a 74% yield. researchgate.net However, in the hydrogenation of fatty nitriles, Pd/C can exhibit low selectivity towards the primary amine, with significant formation of secondary amines. researchgate.net
Performance of Various Metal-Based Catalysts in Amine Synthesis
| Catalyst System | Reaction Type | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| Homogeneous Ru-MACHO-BH | Nitrile Hydrogenation | Octanenitrile | 98% conversion, >99% selectivity to primary amine | d-nb.info |
| Heterogeneous Co@NC | Reductive Amination | Aldehydes/Ketones | Active for secondary and tertiary amine synthesis | x-mol.com |
| Heterogeneous Pd/C | Reductive Amination | Methyl-9-oxononanoate | 74% yield of primary amino ester | researchgate.net |
Solid Acid Catalysts for Amidation Reactions
The direct amidation of fatty acids derived from canola oil with amines is a critical step in the synthesis of canola oil alkylamines. While traditionally carried out at high temperatures, the use of solid acid catalysts offers a more sustainable and efficient alternative to homogeneous catalysts. These heterogeneous catalysts can be easily separated from the reaction mixture, minimizing product contamination and allowing for catalyst recycling.
Lewis acid catalysts have demonstrated effectiveness in promoting the amidation of fatty acids. nih.gov For instance, tetra-n-butyl titanate and butyl tin chloride di-hydroxy have been successfully employed to catalyze the reaction between fatty acids and nitrogen sources like urea (B33335), which liberates ammonia upon heating. google.com The use of these catalysts can significantly increase the reaction rate, allowing for high yields of fatty acid amides in shorter reaction times. nih.govgoogle.com
Various solid acid materials are being explored for their catalytic activity in esterification and transesterification reactions, which are analogous to amidation. These include sulfated metal oxides, H-form zeolites, sulfonic ion-exchange resins, and sulfonated carbon-based catalysts. rsc.org The principles governing their activity in these reactions, such as providing active sites for protonation of the carbonyl group, are also applicable to amidation. The effectiveness of these catalysts is often linked to their acidity, pore structure, and surface area, which can be tailored to optimize the conversion of canola oil-derived fatty acids to their corresponding amides.
Table 1: Examples of Solid Acid Catalysts in Amidation and Related Reactions
| Catalyst Type | Example | Key Features |
| Lewis Acid | Tetra-n-butyl titanate | Effective for amidation with urea google.com |
| Lewis Acid | Butyl tin chloride di-hydroxy | Increases reaction rate significantly google.com |
| Sulfated Metal Oxide | Sulfated Zirconia | Strong acidity, high thermal stability rsc.org |
| Zeolite | H-ZSM-5 | Shape selectivity, well-defined pore structure rsc.org |
| Ion-Exchange Resin | Amberlyst-15 | High concentration of sulfonic acid groups rsc.org |
Green Chemistry Principles in Reaction Design and Optimization
The synthesis of canola oil alkylamines is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov This involves the use of renewable feedstocks like canola oil, the development of atom-economical reactions, and the use of safer solvents and catalysts. rsc.orgresearchgate.net
One of the key green chemistry approaches is the use of biocatalysts, such as enzymes. Lipases, for example, can catalyze the amidation of fatty acids under mild reaction conditions, reducing energy consumption and the formation of byproducts. orientjchem.orgorientjchem.org The enzymatic synthesis of amides offers high selectivity and avoids the use of hazardous reagents. nih.gov Coupling lipases with other enzymes like carboxylic acid reductase (CAR) and transaminase (TA) in a one-pot cascade has enabled the direct synthesis of fatty amines from triglycerides found in vegetable oils. nih.gov
Another green approach involves the use of photocatalysis under mild conditions. For instance, a renewable polyamine has been synthesized from canola oil through the photocatalyzed thiol-ene addition of cysteamine (B1669678) hydrochloride using green solvents and a low-power UV lamp. researchgate.net This method highlights the potential for developing energy-efficient and environmentally benign synthetic routes. The choice of solvent is also a critical aspect of green chemistry. The use of greener solvents, such as cyclopentyl methyl ether, in enzymatic amidation has been shown to be effective and provides a safer alternative to conventional organic solvents. nih.gov
Advanced Reaction Engineering for Process Intensification
Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. In the context of canola oil alkylamine synthesis, this involves optimizing reaction parameters and implementing advanced reactor technologies.
Optimization of Reaction Parameters (e.g., Temperature, Pressure, Solvent Systems)
The optimization of reaction parameters is crucial for maximizing the yield and purity of canola oil alkylamines while minimizing energy consumption and reaction time. Key parameters that are often optimized include temperature, pressure, substrate molar ratio, and catalyst concentration.
For the amidation of oleic acid, a major component of canola oil, studies have shown that temperature and substrate molar ratio significantly influence the conversion to the corresponding amide. orientjchem.orgorientjchem.org For instance, in lipase-catalyzed amidation, optimal temperatures are typically in the range of 60-65°C. orientjchem.org Higher temperatures can lead to enzyme denaturation, while lower temperatures result in slower reaction rates. The molar ratio of the amine to the fatty acid is another critical factor, with an excess of the amine often used to drive the reaction towards the product side. orientjchem.orgorientjchem.org
In processes involving volatile byproducts, such as methanol in the amidation of fatty acid methyl esters, pressure can be manipulated to enhance conversion. nih.gov Operating under vacuum can help to remove the volatile byproduct, shifting the reaction equilibrium towards the formation of the desired amide. nih.govacs.org The choice of solvent system can also impact reaction kinetics and selectivity. While solvent-free reactions are often preferred from a green chemistry perspective, the use of a suitable solvent can improve the solubility of reactants and facilitate product separation. researchgate.net
Table 2: Optimized Parameters for Fatty Acid Amidation
| Parameter | Optimized Range/Value | Rationale | Source |
| Temperature | 60-65°C | Maximizes enzyme activity in lipase-catalyzed reactions. | orientjchem.org |
| Substrate Molar Ratio (Amine:Fatty Acid) | 1:1 to 3:1 | An excess of amine can increase the conversion of the fatty acid. | orientjchem.org |
| Catalyst Concentration (Immobilized Lipase) | 5-9% (wt/wt of fatty acid) | Balances reaction rate with catalyst cost. | orientjchem.org |
| Pressure | Vacuum | Facilitates removal of volatile byproducts, shifting equilibrium. | nih.govacs.org |
Implementation of Continuous Flow Reactors
Continuous flow reactors offer several advantages over traditional batch reactors for the synthesis of canola oil alkylamines, including improved heat and mass transfer, better process control, and enhanced safety. google.com The small dimensions of these reactors allow for precise control over reaction parameters, leading to higher yields and selectivities.
Microreactors, a type of continuous flow reactor, have been explored for the production of fatty nitriles from fatty acids, which is a related transformation. tue.nl The high surface-area-to-volume ratio in these reactors facilitates efficient heat exchange, which is particularly important for highly exothermic or endothermic reactions.
A patented continuous process for producing fatty acid amides utilizes microwave irradiation in a monomode microwave applicator. google.com In this process, the reaction mixture is continuously passed through a reaction tube where it is briefly heated by microwaves. This method allows for a very energy-efficient and rapid synthesis of fatty acid amides with minimal byproduct formation. google.com The use of continuous flow systems can also be integrated with other process intensification techniques, such as reactive distillation, to further enhance process efficiency. acs.org
Post-Synthesis Derivatization of Canola Oil Alkylamines
Canola oil alkylamines can be further modified to produce a range of value-added derivatives with diverse applications. A common derivatization reaction is the formation of quaternary ammonium (B1175870) compounds.
Formation of Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) are synthesized from tertiary amines through a process called quaternization. wikipedia.org This reaction involves the alkylation of the tertiary amine with an alkylating agent, such as an alkyl halide or benzyl (B1604629) halide. researchgate.net The resulting QACs possess a positively charged nitrogen atom, which imparts them with surfactant and antimicrobial properties. mdpi.com
The synthesis of QACs from fatty amines derived from natural oils like canola oil typically involves a two-step process. First, the fatty acids from the oil are converted to fatty amides, which are then reduced to tertiary amines. researchgate.net Subsequently, the tertiary amine is reacted with an alkylating agent to form the QAC. For example, a long-chain alkyldimethylamine can be reacted with benzyl chloride to produce benzalkonium chloride. wikipedia.org
The properties of the resulting QACs, such as their solubility and surface activity, are influenced by the length of the alkyl chains derived from the canola oil and the nature of the alkylating agent used. This allows for the tuning of the QAC's properties for specific applications, such as in fabric softeners, hair conditioners, and disinfectants. wikipedia.org
Synthesis of Amine Oxides
Amine oxides are N-oxides of tertiary amines and represent an important class of derivatives of canola oil alkylamines, particularly those that are tertiary in nature. These compounds are widely used as surfactants, foam stabilizers, and detergents in various consumer and industrial products. wikipedia.org
The synthesis of amine oxides from tertiary canola oil alkylamines is typically achieved through oxidation. The most common and industrially scalable method involves the use of hydrogen peroxide as the oxidizing agent. wikipedia.org The reaction is generally straightforward, where the tertiary amine is treated with an aqueous solution of hydrogen peroxide. tandfonline.commdpi.com
The general reaction can be represented as:
R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O
Where R represents the alkyl groups derived from the fatty acids of canola oil.
The reaction conditions, such as temperature and the use of a solvent like isopropanol, can be optimized to achieve high conversion rates. mdpi.com For instance, the synthesis of oleylamidopropyl dimethylamine oxide, a derivative conceptually similar to what could be produced from canola oil precursors, has been reported with conversions of approximately 90%. mdpi.com
The formation of the amine oxide can be confirmed through spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, where the appearance of a characteristic N-O stretching vibration band is observed. tandfonline.commdpi.com Mass spectrometry can also be used to identify the molecular weights of the resulting amine oxide species, which will be a mixture corresponding to the different fatty acid chains present in the original canola oil. tandfonline.com
The following table provides an example of the reaction conditions for the synthesis of an amide amine oxide from a vegetable oil derivative.
| Parameter | Condition |
| Reactants | Amide Amine, Hydrogen Peroxide |
| Solvent | Isopropanol |
| Temperature | 55-65 °C |
| Reaction Time | ~5 hours |
| Amine Conversion | ~90% |
Illustrative data based on the synthesis of oleylamidopropyl dimethylamine oxide. mdpi.com
Functionalization for Advanced Applications
Beyond the synthesis of amine oxides, canola oil alkylamines can undergo various functionalization reactions to produce a diverse range of derivatives with tailored properties for advanced applications. These functionalizations primarily target the nitrogen atom of the amine group, leveraging its nucleophilicity.
One of the most significant functionalizations is quaternization . This reaction involves the treatment of tertiary alkylamines with an alkylating agent, such as methyl chloride or benzyl chloride, to produce quaternary ammonium salts. These cationic surfactants have widespread applications as fabric softeners, hair conditioners, antistatic agents, and biocides.
Ethoxylation is another key functionalization process where ethylene (B1197577) oxide is reacted with primary or secondary alkylamines to produce ethoxylated amines. The length of the polyoxyethylene chain can be controlled to fine-tune the surfactant properties of the resulting molecule, such as its solubility and emulsifying power. These derivatives are used as emulsifiers, detergents, and dispersing agents in various industries, including agriculture and textiles.
Cyanoethylation involves the reaction of primary or secondary amines with acrylonitrile. The resulting products can be further hydrogenated to yield diamines and triamines, which serve as important intermediates in the synthesis of polymers and corrosion inhibitors.
The table below summarizes some key functionalization reactions of canola oil alkylamines and the primary applications of the resulting products.
| Functionalization Reaction | Reagent(s) | Product Type | Advanced Applications |
| Quaternization | Alkyl halides (e.g., methyl chloride) | Quaternary ammonium salts | Fabric softeners, hair conditioners, biocides |
| Ethoxylation | Ethylene oxide | Ethoxylated amines | Emulsifiers, detergents, dispersing agents |
| Cyanoethylation | Acrylonitrile | Cyanoethylated amines | Precursors for polyamines, corrosion inhibitors |
The diverse functionalities that can be introduced onto the alkylamine backbone derived from canola oil underscore the versatility of this renewable feedstock in the production of high-performance chemicals for a wide array of industrial applications.
Analytical Characterization and Structural Elucidation of Canola Oil Alkylamines
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of canola oil alkylamines. These techniques provide detailed information about the molecular framework, functional groups, and the connectivity of atoms within the molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For canola oil alkylamines, ¹H and ¹³C NMR provide critical data on the hydrogen and carbon environments, respectively, while 2D correlation techniques establish the connectivity between atoms.
¹H NMR Spectroscopy provides information on the different types of protons in the alkylamine molecule. The spectrum of a typical C18 unsaturated amine from canola oil will exhibit characteristic signals. For instance, in oleylamine (B85491), the olefinic protons of the cis-double bond appear as a multiplet around 5.35 ppm. researchgate.netchemicalbook.com The protons on the carbons adjacent to the amine group (α-CH₂) typically resonate around 2.68 ppm, while the allylic protons (adjacent to the double bond) are found near 2.01 ppm. chemicalbook.com The extensive methylene (B1212753) chain produces a large, overlapping signal in the 1.25-1.45 ppm region, and the terminal methyl group protons appear as a triplet at approximately 0.88 ppm. chemicalbook.com
¹³C NMR Spectroscopy offers insight into the carbon skeleton of the molecule. The olefinic carbons in oleylamine are observed at approximately 130 ppm. researchgate.net The carbon atom attached to the nitrogen (C1) is typically found around 42 ppm. The carbons of the long alkyl chain produce a series of signals between 22 and 34 ppm, with the terminal methyl carbon appearing at about 14 ppm.
2D Correlation Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), provides further structural confirmation by revealing coupling between nuclei. researchgate.netuvic.calibretexts.orglibretexts.orgsdsu.edu
COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a canola oil alkylamine, a COSY experiment would show a cross-peak between the olefinic protons (~5.35 ppm) and the allylic protons (~2.01 ppm), confirming their proximity in the molecule. researchgate.net
HSQC spectra correlate directly bonded proton and carbon atoms. sdsu.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For example, the proton signal at ~2.68 ppm would show a correlation to the carbon signal at ~42 ppm, confirming the -CH₂-NH₂ group.
HMBC spectra reveal longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. For instance, the allylic protons (~2.01 ppm) would show HMBC correlations to the olefinic carbons (~130 ppm).
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Oleylamine
| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ (C18) | ~0.88 (t) | ~14.1 |
| -(CH₂)n- (bulk chain) | ~1.25-1.45 (m) | ~22.7 - 32.0 |
| -CH₂-CH₂-N (C2) | ~1.45 (m) | ~33.9 |
| -CH₂-N (C1) | ~2.68 (t) | ~42.2 |
| Allylic -CH₂- (C8, C11) | ~2.01 (m) | ~27.2 |
| Olefinic -CH=CH- (C9, C10) | ~5.35 (m) | ~129.9 |
| -NH₂ | variable | - |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of canola oil alkylamines is characterized by several key absorption bands. researchgate.netresearchgate.netchemicalbook.comfigshare.com
The presence of the primary amine group (-NH₂) is confirmed by:
N-H stretching vibrations : Two bands are typically observed for primary amines in the region of 3400-3300 cm⁻¹. researchgate.net One corresponds to the asymmetric stretch and the other to the symmetric stretch.
N-H bending (scissoring) vibration : This appears as a medium to strong band around 1650-1580 cm⁻¹. researchgate.net
N-H wagging vibration : A broad band can often be seen in the 910-665 cm⁻¹ region.
The long alkyl chain is identified by:
C-H stretching vibrations : Strong bands appear in the 2920-2930 cm⁻¹ (asymmetric) and 2850-2860 cm⁻¹ (symmetric) regions, corresponding to the methylene (-CH₂-) groups. researchgate.net
C-H bending vibrations : These are observed at approximately 1465 cm⁻¹ (scissoring) and 722 cm⁻¹ (rocking).
The double bond in the unsaturated alkyl chains (oleyl, linoleyl, linolenyl) gives rise to:
=C-H stretching vibration : A weak band typically appears just above 3000 cm⁻¹.
C=C stretching vibration : A weak to medium band is found around 1650 cm⁻¹. researchgate.net
Interactive Data Table: Characteristic FTIR Absorption Bands for Canola Oil Alkylamines
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| ~3400-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |
| ~3010 | =C-H Stretch | Alkene (-CH=CH-) | Weak |
| ~2925 | C-H Asymmetric Stretch | Methylene (-CH₂-) | Strong |
| ~2855 | C-H Symmetric Stretch | Methylene (-CH₂-) | Strong |
| ~1650 | C=C Stretch | Alkene (-CH=CH-) | Weak |
| ~1590 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |
| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |
| ~722 | C-H Bend (Rocking) | Methylene (-CH₂-) | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern. For canola oil alkylamines, the molecular ion peak [M]⁺ will be observed, confirming the molecular weight. Due to the presence of a nitrogen atom, the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule.
The most characteristic fragmentation pathway for primary aliphatic amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This results in the formation of a stable iminium ion, which is often the base peak in the spectrum. For a primary alkylamine, this fragment corresponds to [CH₂=NH₂]⁺ at m/z 30.
Other fragmentations involve the cleavage of the alkyl chain, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. The fragmentation pattern can also provide information about the position of the double bond in the unsaturated chains, although this can sometimes be challenging without specialized MS techniques.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating the mixture of alkylamines derived from canola oil and for assessing the purity of the final product.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a technique used to separate volatile compounds. Due to the polarity and relatively low volatility of long-chain amines, they are often derivatized before GC analysis to improve peak shape and thermal stability. nih.govmdpi.comscielo.br A common derivatization method is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA), to form the corresponding trifluoroacetamide. researchgate.net
The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. The elution order is generally based on the boiling point and polarity of the compounds, with shorter chain and more saturated amines eluting earlier.
When coupled with a mass spectrometer (GC-MS), each separated component can be identified based on its mass spectrum. nih.gov This allows for the quantification of the different alkylamines present in the canola oil-derived mixture, such as oleylamine, linoleylamine, and stearylamine (a saturated C18 amine that may be present in small amounts).
Interactive Data Table: Typical GC-MS Data for Derivatized Canola Oil Alkylamines
| Compound (as TFA derivative) | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| Linolenylamine-TFA | Lower | [M]⁺, fragments from polyunsaturation |
| Linoleylamine-TFA | Intermediate | [M]⁺, fragments from di-unsaturation |
| Oleylamine-TFA | Intermediate | [M]⁺, fragments from mono-unsaturation |
| Stearylamine-TFA | Higher | [M]⁺, alkyl chain fragments |
Note: Retention times are relative and depend on the specific GC column and conditions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and purity assessment of canola oil alkylamines. nih.gov Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.netchromatographyonline.comsigmaaldrich.commdpi.com
The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as an acid (e.g., trifluoroacetic acid) to protonate the amine group and improve peak shape. chromatographyonline.com Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic (longer chain, more saturated) amines will have a stronger interaction with the C18 stationary phase and thus will have longer retention times.
Detection is typically achieved using a UV detector, often after derivatization with a UV-absorbing chromophore, or with more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). When coupled with mass spectrometry (LC-MS), HPLC can provide both separation and identification of the components in the alkylamine mixture. researchgate.net
Thermal Analysis of Canola Oil Alkylamines-Derived Materials
Thermal analysis techniques are crucial in characterizing the properties of materials derived from canola oil alkylamines, which are often synthesized from vegetable oils and primary alkyl amines to create fatty acid amides (FAAms). acs.orgresearchgate.net These methods provide vital information on phase transitions and thermal stability, which dictates their suitability for various applications, including as phase change materials (PCMs) for thermal energy storage. acs.orgresearchgate.netmdpi.com
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal properties of materials, measuring the difference in heat flow between a sample and a reference as a function of temperature. orientjchem.org For fatty acid amides derived from vegetable oils, DSC analysis reveals key information about their melting and crystallization behavior, which is essential for applications such as PCMs. acs.orgmdpi.com
Research into fatty amides synthesized from various carboxylic acids shows melting temperatures ranging from 62.2 °C to 116.4 °C and solidification temperatures between 57.8 °C and 105.7 °C. mdpi.com The enthalpy values, or latent heat, for these materials can range from 25.8 kJ/kg to as high as 149.7 kJ/kg. mdpi.com Studies on FAAms from sources like corn and sunflower oil show that the melting temperature tends to increase with the chain length of the precursor amine used in synthesis. acs.org These materials can exhibit high latent heats, up to 141 kJ/kg, making them effective for thermal energy storage. acs.orgresearchgate.net The DSC thermograms typically show that these bio-based amides undergo single-phase transitions over narrow temperature ranges during heating and cooling cycles. acs.orgresearchgate.net
The table below summarizes representative thermal properties of fatty acid amides obtained through DSC analysis, illustrating the influence of alkyl chain length on melting point and latent heat.
| Fatty Amide Precursor (Amine) | Melting Temperature (°C) | Latent Heat of Fusion (kJ/kg) |
|---|---|---|
| Octylamine (C8) | 62.2 - 75.0 | 120 - 135 |
| Dodecylamine (C12) | 80.0 - 90.0 | 130 - 145 |
| Hexadecylamine (C16) | 95.0 - 105.0 | 140 - 150 |
| Octadecylamine (C18) | 100.0 - 116.4 | ~141 |
Note: Data compiled from studies on fatty acid amides derived from various vegetable oil sources and carboxylic acids as representative examples. acs.orgmdpi.com
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. mdpi.com For materials derived from canola oil alkylamines, TGA is critical for defining the upper temperature limit of their application.
Studies on poly(ester–ether–amide–urethane) (CPEEUA) derived from a canola fatty amide show that these polymers are generally stable for usage up to 200°C. mdpi.comnih.gov Beyond this temperature, degradation begins, often attributed to the decomposition of urethane (B1682113) bonds, followed by the breakdown of other parts of the polymer backbone at higher temperatures. nih.gov General studies on fatty acid amides synthesized from vegetable oils confirm that they are typically thermally stable below 200°C. acs.orgresearchgate.net
The incorporation of reinforcing agents, such as fumed silica (B1680970) (FS), into a canola-derived amide polymer matrix can significantly enhance thermal stability. For instance, a nanocomposite (CPEEUA/FS) shows improved thermal properties compared to the base polymer. nih.gov TGA thermograms demonstrate that the temperature at which specific percentage weight losses occur is higher for the nanocomposite, indicating its enhanced stability. nih.gov
The following table presents TGA data for a canola oil-based amide polymer and its fumed silica nanocomposite, highlighting the improvement in thermal stability.
| Weight Loss (%) | Degradation Temperature (°C) for CPEEUA-40 | Degradation Temperature (°C) for CPEEUA/FS-40 |
|---|---|---|
| 20 | 300 | 316 |
| 30 | 333 | 376 |
| 40 | 363 | 417 |
| 50 | 397 | 434 |
| 60 | 425 | 449 |
| 70 | 445 | 459 |
Data sourced from research on Canola oil based Poly(ester–ether–amide–urethane) nanocomposites. nih.gov
Microstructural Analysis of Advanced Materials Incorporating Canola Oil Alkylamines
The microstructure of materials incorporating canola oil alkylamines plays a pivotal role in determining their macroscopic physical properties, such as texture, hardness, and barrier functions. Techniques like Polarized Light Microscopy (PLM) and Scanning Electron Microscopy (SEM) are used to visualize and understand these structures.
While direct microstructural studies on simple canola oil alkylamines are limited, research on related systems provides valuable insights. For example, structuring agents like monoacylglycerols can be used to create a three-dimensional network within canola oil, effectively entrapping the liquid oil and increasing hardness. researchgate.net PLM images of such systems reveal the formation and morphology of crystal networks that give the material its solid-like properties. researchgate.net Similarly, PLM has been used to observe the crystallization process of other structuring agents like shellac in rapeseed (canola) oil, showing how microscopic crystals entangle to form a network that immobilizes the liquid oil. researchgate.net
In more advanced materials, such as the canola-derived poly(ester–ether–amide–urethane) nanocomposites, SEM is used to analyze the morphology and the dispersion of reinforcing fillers. nih.gov SEM analysis of a CPEEUA/FS nanocomposite film confirms the uniform and homogenous distribution of fumed silica particles within the polymer matrix. This homogenous dispersion is crucial for enhancing the material's properties, including its thermal stability and surface hydrophobicity. nih.gov The absence of impurities and the even spread of elements like Silicon (from fumed silica), Carbon, Nitrogen, and Oxygen are confirmed through elemental analysis techniques like Energy-Dispersive X-ray Spectroscopy (EDX), which is often coupled with SEM. nih.gov This uniform microstructure, with fillers occupying voids in the polymer matrix, leads to improved barrier properties and surface roughness. nih.gov
Research on Advanced Applications of Canola Oil Alkylamines and Their Derivatives
Development of Surfactant and Emulsifier Systems
Surfactants and emulsifiers are crucial components in a vast array of industrial and consumer products. The growing demand for sustainable and biodegradable alternatives to petroleum-based surfactants has spurred research into oleochemicals derived from vegetable oils. Canola oil, with its favorable fatty acid composition, presents a promising feedstock for the synthesis of bio-based surfactants and emulsifiers.
Bio-based Surfactant Formulations from Canola Oil Alkylamines
Canola oil can be transformed into various surface-active agents, including anionic surfactants. One multi-step method involves transesterification, hydrogenation, ethoxylation, and sulfonation to produce a sulfonate-based anionic surfactant. researchgate.net Such surfactants have demonstrated effectiveness in applications like enhanced oil recovery. researchgate.net The primary allure of these bio-based surfactants lies in their environmental compatibility, characterized by high biodegradability and low aquatic toxicity. nih.gov
The synthesis of these surfactants often begins with the creation of fatty amines from the fatty acids present in canola oil. These amines can then be further modified to create a range of non-ionic and cationic surfactants. For instance, ethoxylation of fatty amines produces non-ionic surfactants with varying degrees of water solubility, making them versatile for different applications. Quaternization of these amines leads to the formation of cationic surfactants, which are known for their antimicrobial properties and their use in fabric softeners and hair conditioners.
Research has also explored the use of microorganisms to produce biosurfactants from canola oil. nih.gov These microbial surfactants, a subset of bio-based surfactants, are produced by various microorganisms like bacteria, yeasts, and fungi and are considered promising alternatives to synthetic surfactants due to their diverse sources and eco-friendly production methods. nih.gov
Table 1: Comparison of Surfactant Properties
| Surfactant Type | Origin | Key Characteristics | Potential Applications |
|---|---|---|---|
| Anionic Sulfonate | Canola Oil Derivative | High temperature and brine-salinity tolerance. researchgate.net | Enhanced oil recovery. researchgate.net |
| Non-ionic (Ethoxylated) | Canola Oil Alkylamine | Adjustable water solubility. | Detergents, emulsifiers. |
| Cationic (Quaternary) | Canola Oil Alkylamine | Antimicrobial properties. | Fabric softeners, disinfectants. |
| Biosurfactants | Microbial fermentation of Canola Oil | Eco-friendly production, diverse structures. nih.gov | Cosmetics, bioremediation. nih.gov |
Emulsion Stabilization in Various Systems
Emulsions are integral to many products in the food, pharmaceutical, and cosmetics industries. Canola oil and its derivatives, including alkylamines, can play a significant role in the formation and stabilization of these systems. The stability of an emulsion is a critical factor, and the use of appropriate emulsifiers is key to preventing phase separation.
Canola protein, a co-product of canola oil extraction, has been extensively studied for its emulsifying properties. nih.gov Both cruciferin and napin, the two major protein fractions in canola, contribute to emulsion stability, with cruciferin generally showing better performance. nih.gov The emulsifying activity and stability of canola protein can be influenced by factors such as pH and modifications like enzymatic hydrolysis or ultrasound treatment. nih.gov
In the context of oil-in-water (O/W) emulsions, the concentration of canola oil and the presence of stabilizers like xanthan gum have been shown to significantly impact emulsion stability and viscosity. researchgate.net Higher concentrations of both canola oil and xanthan gum can lead to more stable emulsions with higher viscosity. researchgate.net Furthermore, formulations combining canola oil with other vegetable oils, like perilla oil, have been optimized to create stable O/W emulsions for applications such as animal fat replacers in meat products. nih.gov
While direct research on canola oil alkylamines as primary emulsifiers is not as prevalent, their amphiphilic nature suggests potential in this area. Their application could be particularly relevant in non-food systems where their specific surface-active properties can be leveraged. For instance, in cosmetic formulations, they could contribute to the formation of stable creams and lotions.
Polymeric Materials and Coatings Science
The versatility of canola oil extends into the realm of polymer chemistry, where its derivatives serve as valuable bio-based building blocks for a variety of materials. The functional groups within the fatty acid chains of canola oil can be chemically modified to produce monomers suitable for polymerization, leading to the creation of sustainable polymers and coatings.
Bio-based Monomers for Polyamides, Polyureas, and Polyimides
The fatty acids derived from canola oil can be converted into diamines, which are key monomers for the synthesis of polyamides. The long hydrocarbon chains of the fatty acids impart flexibility and hydrophobicity to the resulting polymers. While the synthesis of polyamides from bio-based monomers is an active area of research, the focus has often been on derivatives of other vegetable oils like castor oil. researchgate.net However, the chemical transformations applied to these oils are generally applicable to canola oil as well.
The production of bio-based polyamides often involves the polycondensation of a diamine with a diacid. researchgate.net Fatty acid dimers, which can be produced from canola oil, can be used to create amorphous polyamides with low glass transition temperatures, suitable for applications like adhesives or solvent-borne coatings. tue.nl
For the synthesis of polyureas, the fatty amines derived from canola oil can be reacted with isocyanates. The properties of the resulting polyurea can be tailored by the choice of the specific amine and isocyanate used. These bio-based polyureas can find applications in coatings, elastomers, and adhesives.
The development of polyimides from canola oil derivatives is a more complex endeavor, requiring the synthesis of monomers containing imide functionalities. While less common, the potential exists to create novel bio-based polyimides with unique properties derived from the fatty acid backbone.
Design of Epoxy Thermosets with Canola Oil Alkylamine Hardeners
Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. The curing of epoxy resins is typically achieved through the use of hardeners, which are often amine-based compounds. Canola oil can be epoxidized to create epoxidized canola oil (ECO), which can then be cured to form a bio-based epoxy thermoset. researchgate.net
The use of canola oil alkylamines as hardeners for epoxy resins represents a promising avenue for creating fully bio-based epoxy systems. The amine groups of the alkylamines react with the epoxide groups of the epoxy resin, leading to a cross-linked polymer network. The structure and functionality of the canola oil alkylamine will influence the curing kinetics and the final properties of the thermoset. For instance, the long aliphatic chains of the fatty amines can impart increased flexibility and toughness to the cured epoxy.
Research into epoxy thermosets has also explored the use of various bio-based hardeners in combination with epoxidized vegetable oils. researchgate.net The selection of the curing agent and its compatibility with the epoxy monomer are crucial as they strongly affect the curing kinetics and the final properties of the epoxy polymer. researchgate.net
Table 2: Potential Properties of Epoxy Thermosets with Canola Oil Alkylamine Hardeners
| Property | Expected Influence of Canola Oil Alkylamine Hardener |
|---|---|
| Flexibility | Increased due to the long aliphatic chains of the fatty amines. |
| Toughness | Potentially enhanced. |
| Curing Time | Dependent on the reactivity of the specific amine used. |
| Glass Transition Temp. (Tg) | May be lower compared to systems with more rigid hardeners. |
| Bio-based Content | Significantly increased, contributing to sustainability. |
Anti-Corrosive Coatings utilizing Canola Oil Alkylamine Derivatives
The development of effective and environmentally friendly anti-corrosive coatings is a significant area of materials science. Derivatives of canola oil, including amides and urethanes, have shown considerable promise in this field. mdpi.comnih.gov These bio-based coatings can provide a protective barrier on metal surfaces, preventing contact with corrosive agents.
One approach involves the synthesis of a canola oil-based poly(ester–ether–amide–urethane) which, when applied as a coating, exhibits good physico-mechanical properties and corrosion resistance. mdpi.com The incorporation of fumed silica (B1680970) as a nanofiller can further enhance the performance of these coatings. mdpi.com Similarly, a hydrophobic canola oil-based nanocomposite coating material has been developed by first preparing a hydroxyl-terminated poly(oxalate-amide) from canola oil, which is then reacted with toluene-2,4-diisocyanate to form a poly(urethane-oxalate-amide). nih.gov
The anti-corrosive properties of these coatings are attributed to several factors. The hydrophobic nature of the fatty acid chains helps to repel water, a key component in many corrosion processes. Additionally, the amine and amide functionalities can interact with the metal surface, forming a passivating layer that inhibits corrosion. The ability to form a well-adhered and flexible coating is also crucial for long-term protection. mdpi.com
Research has demonstrated that these canola oil-derived coatings can offer good protection in corrosive environments, such as a 3.5 wt% NaCl solution. mdpi.com Electrochemical impedance spectroscopy and potentiodynamic polarization tests are commonly used to evaluate the corrosion protection performance of these coatings. mdpi.com
Industrial Process Enhancement
Canola oil alkylamines and their derivatives are specialized oleochemicals synthesized from the fatty acids present in canola oil. These compounds typically feature a long, hydrophobic alkyl chain derived from the oil and a hydrophilic amine functional group. This amphiphilic nature allows them to serve as versatile additives in a range of industrial processes, where they function as surfactants, adhesion promoters, and protective agents. Their derivation from a renewable resource like canola oil positions them as sustainable alternatives to traditional petrochemical-based additives.
Flocculation Mechanisms and Applications
While specific research focusing exclusively on canola oil alkylamines in flocculation is limited, the well-understood chemistry of fatty amines provides a clear framework for their mechanism and application. Fatty amines, including those theoretically derived from canola oil, act as cationic flocculants in aqueous systems.
Mechanism: The primary mechanism involves charge neutralization. Many suspended particles in industrial wastewater (e.g., clays, silica, organic matter) carry a negative surface charge, which creates repulsive forces that keep them dispersed. When a fatty alkylamine is introduced into the water, the amine group becomes protonated, acquiring a positive charge. This cationic head then adsorbs onto the negatively charged particles, neutralizing the surface charge and collapsing the repulsive barrier. This allows the van der Waals forces to become dominant, causing the particles to agglomerate.
A secondary mechanism is bridging, where the long hydrophobic alkyl chains of the amine molecules can adsorb onto multiple particles simultaneously, physically linking them together into larger, more easily settleable flocs. This is particularly effective for forming larger aggregates that can be removed through sedimentation or filtration. These mechanisms are leveraged in treating oily wastewater, where the amines can help break emulsions and agglomerate dispersed oil droplets.
Role in Froth Flotation Processes
In mineral processing, froth flotation is a critical method for separating valuable minerals from gangue (unwanted rock). The efficiency of this process relies on selectively rendering the surface of the target mineral hydrophobic so it attaches to air bubbles and floats to the surface. Chemicals that induce this hydrophobicity are known as collectors.
Fatty amines derived from vegetable oils function as effective cationic collectors, particularly for non-sulfide minerals like phosphate (B84403) and potash, and in the reverse flotation of silica from ores. While canola oil itself has been investigated as an environmentally friendly collector for sulfide (B99878) minerals like chalcopyrite, converting its fatty acids into alkylamines enhances its utility for different mineral systems. unisa.edu.auresearchgate.net
The mechanism involves the electrostatic adsorption of the positively charged amine head group onto the negatively charged mineral surface. Once adsorbed, the long, non-polar hydrocarbon tail, originating from the canola oil fatty acid, is oriented outwards into the aqueous phase. This orientation creates a hydrophobic layer on the mineral surface, increasing its contact angle and promoting the attachment of air bubbles, which lifts the mineral to the froth layer for collection. evonik.com
Corrosion Inhibition Performance
Derivatives of canola oil, particularly amides and imidazolines synthesized from its fatty acid profile, have demonstrated significant potential as corrosion inhibitors for metals like carbon steel, especially in environments containing saltwater or acidic solutions. researchgate.netgoogle.com These bio-based inhibitors form a protective barrier on the metal surface, mitigating corrosive attack.
The inhibition mechanism is based on the adsorption of the molecule onto the metal surface. The amine or imidazoline (B1206853) functional group acts as the anchoring point, containing nitrogen atoms with lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This forms a coordinate covalent bond. Furthermore, the long alkyl chains of the canola oil fatty acids are hydrophobic and pack closely together, forming a dense, non-polar film. This film acts as a physical barrier, displacing water and blocking corrosive species (like chloride ions and hydronium ions) from reaching the metal surface, thereby stifling the electrochemical corrosion process. researchgate.net
Research into fatty acid amides synthesized from various vegetable oils has shown high inhibition efficiencies. One study investigating a one-pot synthesis method to produce low-cost inhibitors found that while amides from other oils reached efficiencies up to 98%, the canola-derived amide showed lower, yet still present, inhibitive properties in that specific test. researchgate.net Another patent describes imidazoline inhibitors derived from canola oil for protecting pipelines carrying hydrocarbon streams. google.com
| Inhibitor Type | Source Oil | Corrosion Environment | Reported Inhibition Efficiency |
|---|---|---|---|
| Fatty Acid Amide | Canola Oil | Aerated Seawater | Reported as less effective than other vegetable oil amides in a specific study researchgate.net |
| Fatty Acid Amide | Various Vegetable Oils (e.g., Linseed, Sunflower) | Aerated Seawater | Up to 98% researchgate.net |
| Carboxy-Imidazoline | Canola, Sunflower, Soybean | Sour and Sweet Hydrocarbon Streams | Designed to meet NRF-005-PEMEX-2009 pipeline standards google.com |
Renewable Lubricant and Friction Modifier Research
Canola oil alkylamines and amides are part of a class of compounds known as organic friction modifiers (OFMs). wordpress.com These additives are crucial in formulating advanced lubricants to improve energy efficiency by reducing friction between moving parts. The research in this area often focuses on derivatives of high-erucic acid rapeseed oil (HEAR), the industrial precursor to food-grade canola oil.
The most prominent derivative is Erucamide (B86657) , the amide of erucic acid. Erucamide is widely used as a slip and anti-blocking agent in polymers and as a friction modifier in lubricants. scribd.com Its effectiveness stems from its molecular structure: a long C22 carbon chain and a polar amide head. In a lubricating context, erucamide molecules migrate to the metal surfaces of interacting components. The polar amide group adsorbs onto the surface, while the long, non-polar alkyl chains form an ordered, low-shear boundary film. researchgate.net This film physically separates the surfaces, preventing direct metal-to-metal contact and allowing them to slide past each other with significantly reduced friction. mdpi.com
Research on amide-type additives modified from rapeseed oil has shown they can markedly decrease both the wear rate and the friction coefficient for steel-on-steel and steel-on-aluminum systems. The lubricating mechanism is attributed to the formation of a high-strength protective film on the worn surface through adsorption and tribochemical reactions involving the long-chain molecule and the reactive nitrogen element. researchgate.net
Asphalt (B605645) Modification and Additives
In asphalt pavements, one of the most common modes of failure is moisture damage, also known as stripping. This occurs when water infiltrates the pavement and breaks the adhesive bond between the asphalt binder (bitumen) and the mineral aggregate surface. Fatty amines and polyamines, which can be derived from vegetable oil feedstocks like canola, are among the most effective and widely used antistripping agents, or adhesion promoters. opalpaints.comasphaltinstitute.org
The mechanism relies on the strong chemical affinity of the amine for the aggregate surface. Most aggregates, particularly siliceous types like granite, have a negatively charged surface, especially in the presence of water. mdpi.com The cationic amine head of the alkylamine additive forms a powerful ionic bond with the negatively charged aggregate surface. opalpaints.com Simultaneously, the long, hydrophobic fatty tail of the molecule has excellent compatibility with the non-polar asphalt binder.
This dual-affinity allows the canola oil alkylamine to function as a molecular bridge, creating a strong, water-resistant bond at the binder-aggregate interface. mdpi.comnouryon.com This improved adhesion prevents water from displacing the asphalt binder, thereby enhancing the durability and extending the service life of the pavement. opalpaints.com
| Additive Type | Primary Function | Mechanism of Action | Benefit to Pavement |
|---|---|---|---|
| Fatty Amines / Polyamines | Antistripping Agent / Adhesion Promoter | Forms an ionic bond with the aggregate surface and integrates into the asphalt binder via its hydrophobic tail. opalpaints.commdpi.com | Improves moisture resistance, prevents stripping, enhances durability. asphaltinstitute.org |
| Amidoamines | Adhesion Promoter | Similar to fatty amines, acts as a surfactant to create a strong, water-resistant interface. asphaltinstitute.org | Extends pavement life and reduces maintenance costs. opalpaints.com |
Contributions to Sustainable Technologies
The development and application of canola oil alkylamines and their derivatives represent a significant contribution to the advancement of sustainable technologies. By utilizing a renewable, plant-based feedstock, these compounds offer a viable alternative to functionally similar chemicals derived from finite petrochemical resources. rsc.orgtncintlchem.com This shift aligns with the principles of green chemistry and the circular economy, promoting the use of agricultural products for industrial applications.
The sustainability profile of these bio-based amines is multifaceted:
Renewable Feedstock: Canola is an abundant agricultural crop, and its oil provides a renewable source of the long-chain fatty acids needed for synthesis. researchgate.netgreenchemindustries.com
Biodegradability: Many bio-based oleochemicals, including fatty amines, exhibit greater biodegradability compared to their petroleum-based counterparts, reducing their environmental persistence and potential for long-term pollution.
Greener Industrial Processes: The use of canola-derived additives can make industrial processes like mineral flotation and asphalt paving more environmentally benign. For instance, using bio-based collectors in mining can reduce the reliance on more toxic conventional reagents. unisa.edu.au
Ongoing research is focused on creating even more sustainable synthesis routes for bio-based amines, employing heterogeneous catalysis and enzymatic processes to reduce energy consumption and waste generation compared to traditional chemical methods. rsc.orgresearchgate.net The continued integration of these bio-based amines into industrial applications is a key step toward building a more sustainable and resource-efficient chemical industry. indiaglycols.com
Carbon Dioxide Capture and Utilization Technologies
The exploration of vegetable oil and alkylamine mixtures represents a significant advancement in carbon dioxide (CO2) capture technologies. researchgate.net Research indicates that the absorption of CO2 is notably higher in these mixtures compared to conventional aqueous alkylamine solutions. researchgate.netnih.gov This enhanced absorption is attributed to the lipophilic nature of CO2, which increases its solubility in the vegetable oil medium. researchgate.net This approach not only serves to capture CO2 but also facilitates its conversion into valuable chemical products, presenting a dual benefit of mitigation and utilization. researchgate.net
When CO2 is introduced into a mixture of an alkylamine and a vegetable oil, such as canola oil, it reacts with the amine to form carbamate (B1207046) precipitates. researchgate.netnih.gov This reaction allows for the capture and sequestration of CO2 in a solid, stable form. Unlike in aqueous solutions where such precipitation is not observed, the non-toxic and greener vegetable oil medium facilitates the isolation of these value-added carbamates. researchgate.netnih.gov Studies using various alkylamines have demonstrated significant CO2 capture capacities. For instance, a system employing triethylenetetramine (B94423) in a coconut oil medium achieved a maximum CO2 capture capacity of 72%. nih.gov The vegetable oil used in the process can also be recovered, recycled, and reused for multiple cycles, enhancing the economic and environmental viability of this technology. nih.gov
Table 1: CO2 Capture Performance of Alkylamine-Vegetable Oil Systems An interactive data table showing the effectiveness of different amine and vegetable oil combinations in capturing carbon dioxide.
| Alkylamine | Vegetable Oil Medium | Maximum CO2 Capture Capacity (%) | Recovered Product |
|---|---|---|---|
| Triethylenetetramine (TETA) | Coconut Oil | 72% | TETA Carbamate |
| 2-amino-2-methyl-1-propanol (AMP) | Coconut Oil | 52% (yield of AMP-carbamate) | AMP Carbamate |
| Ethylenediamine | Generic Vegetable Oil | Data not specified | Ethylenediamine Carbamate |
Phase Change Materials (PCMs) Derived from Canola Oil Alkylamines
Bio-based phase change materials (PCMs) derived from renewable resources like animal fats and vegetable oils are gaining attention as sustainable alternatives to traditional paraffin-based PCMs. researchgate.netmdpi.com These materials are capable of storing and releasing large amounts of thermal energy during their phase transitions, making them ideal for applications in thermal energy storage, such as in buildings and solar energy systems. mdpi.comaip.org Canola oil, with its specific fatty acid composition, serves as a versatile platform for developing novel PCMs.
Derivatives of canola oil, including those synthesized from its fatty acid constituents, can be engineered to have specific melting points and high latent heat of fusion. One promising route involves the synthesis of fatty acid amides (FAAm), which are created by reacting fatty acids with amines. purdue.edu These bio-based FAAm have shown potential for thermal storage applications. purdue.edu Additionally, canola oil can be formulated into oleogels, which exhibit desirable PCM properties. mdpi.com For example, a bio-oleogel composed of canola oil and 10% beeswax demonstrated a high latent heat of 367.6 J/g with a melting temperature of -13.6 °C, making it suitable for cold storage applications. mdpi.com The properties of these materials can be tuned by altering the type of vegetable oil, the concentration of gelling agents, or through chemical modifications like esterification or amidation. mdpi.commdpi.com
Table 2: Thermal Properties of Canola Oil-Based and Other Bio-Based PCMs An interactive data table comparing the melting temperature and latent heat of fusion for various bio-based phase change materials.
| PCM Material | Composition | Melting Temperature (°C) | Latent Heat of Fusion (J/g) |
|---|---|---|---|
| Canola Oleogel (BC10) | Canola Oil with 10% Beeswax | -13.6 | 367.6 |
| Coconut Oil | Refined Coconut Oil | 24.5 ± 1.5 | 105 ± 11 |
| Allanblackia Oil | Tropical Fruit Oil | 34.74 | 80.53 |
Roles in Environmental Remediation and Extraction Processes
Derivatives of canola oil, particularly those with amine functionalities, play a crucial role as surfactants in environmental remediation. Fatty amines, which can be synthesized from vegetable oils, are amphiphilic molecules that can reduce surface and interfacial tension. nih.govresearchgate.net This property is highly effective in the remediation of soil contaminated with hydrophobic pollutants like petroleum hydrocarbons. mdpi.commdpi.com Surfactants derived from canola oil can increase the mobility and bioavailability of these contaminants, making them easier to remove from soil particles. mdpi.commdpi.com The mechanism involves the surfactant molecules lowering the interfacial tension between the oil contaminant and water, and encapsulating the hydrophobic molecules within micelles, thereby increasing their solubility in the aqueous phase for extraction. nih.govmodishproject.com
Beyond its use as a feedstock for surfactants, canola oil itself is employed in novel extraction and remediation techniques. Research has demonstrated that canola oil can be used to effectively extract microplastics from agricultural soils. mdpi.com This method leverages the buoyancy of the oil to separate low-density microplastics like low-density polyethylene (B3416737) (LDPE) and polypropylene (B1209903) (PP) from soil matrices. mdpi.com In spiking and recovery tests, this technique achieved high recovery rates, proving more effective than traditional density separation methods for certain plastics. mdpi.com Furthermore, agricultural oils, including canola oil, have been utilized as a long-term, slow-release carbon source to stimulate the activity of naturally occurring microorganisms in contaminated groundwater, accelerating the cleanup of pollutants such as nitrates and chlorinated solvents. srnl.gov
Table 3: Recovery of Microplastics from Soil Using Canola Oil Extraction An interactive data table showing the efficiency of the canola oil-based extraction method for different types of microplastics from various agricultural soils.
| Microplastic Type | Abbreviation | Particle Size | Recovery Rate (%) |
|---|---|---|---|
| Low-Density Polyethylene | LDPE | <1 mm | 95.2 - 98.3 |
| Polypropylene | PP | <1 mm | 95.2 - 98.7 |
Environmental Considerations and Sustainability Research Pertaining to Canola Oil Alkylamines
Biodegradation Pathways and Environmental Persistence
While specific studies on "canola oil alkylamines" are not widely available, the biodegradation pathways can be inferred from research on similar long-chain primary alkylamines and the parent canola oil. The general scientific consensus is that oleochemicals, due to their natural origin, are readily biodegradable. alliedmarketresearch.com
Biodegradation Pathway: The aerobic and anaerobic degradation of primary long-chain alkylamines is understood to proceed through a common pathway. researchgate.netoup.com The process is initiated by enzymes that catalyze a Carbon-Nitrogen (C-N) cleavage. This initial step yields an aldehyde and ammonia (B1221849). The aldehyde is then rapidly oxidized to the corresponding fatty acid. researchgate.netoup.com
This resulting fatty acid, which in this case would be structurally related to the fatty acids in canola oil (primarily oleic acid, linoleic acid, and alpha-linolenic acid), then enters the well-established β-oxidation pathway. researchgate.netwikipedia.org In β-oxidation, the fatty acid is broken down into acetyl-CoA, which is then mineralized to carbon dioxide and water through the citric acid cycle, generating energy for the microorganisms. wikipedia.orgbu.edu
Environmental Persistence: Long-chain alkylamines have demonstrated ready biodegradability in standard tests. oup.com Studies on the parent feedstock, canola oil, and its derivatives further support the expectation of low environmental persistence. For instance, research has shown that canola oil and related alkoxides exhibit high levels of biodegradation over a short period. This rapid breakdown by microorganisms prevents long-term persistence and accumulation in the environment. researchgate.net However, some degradation products of amines may persist if they exhibit low biodegradability. ieaghg.org
Table 1: Biodegradation of Canola Oil and Related Derivatives
| Compound/Product | Biodegradation Rate | Test Duration | Environment | Reference |
|---|---|---|---|---|
| Canola Oil Derived Alkoxides | 94.67 ± 1.35% | Not Specified | Not Specified | agcarbonalliance.ca |
| Vegetable Oils (general) | 70-100% | 28 days | Aerobic | ieaghg.org |
| Canola Oil | Significant Methane Production | > 8 weeks | Anaerobic (Freshwater Sediments) | lca-net.com |
Environmental Fate and Transport in Aquatic and Terrestrial Systems
The environmental fate and transport of a chemical describe its movement and transformation after being released into the air, water, or soil. goldenagri.com.sg For canola oil alkylamines, these processes are governed by the compound's dual nature: the long, hydrophobic fatty alkyl chain and the more polar, hydrophilic amine head.
Aquatic Systems: In aquatic environments, the behavior of canola oil alkylamines is influenced by several factors. The long alkyl chain makes the molecule largely insoluble in water. oup.com This can lead to a tendency to adsorb to suspended particles and sediment. The amine functional group can become protonated in water, creating a positive charge that enhances its strong affinity for predominantly negatively charged surfaces of particulates. oup.comfrontiersin.org This sorption to sediment can act as a sink, removing the compound from the water column. nih.gov While the parent canola oil can sometimes polymerize on water surfaces, which can hinder degradation, the biodegradability of these compounds generally leads to a rapid decrease in toxicity and environmental concentration. researchgate.net
Life Cycle Assessment (LCA) Methodologies for Sustainable Production
Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040 and 14044) used to evaluate the potential environmental impacts of a product throughout its entire life cycle. lca-net.comrsc.org For canola oil alkylamines, a "cradle-to-gate" assessment is typically performed, analyzing the impacts from the cultivation of canola seed to the production of the final chemical product.
The LCA process involves several key stages:
Goal and Scope Definition: This stage defines the purpose of the study, the functional unit (e.g., 1 kg of canola oil alkylamine), and the system boundaries (e.g., from canola farming to factory gate). researchgate.net
Life Cycle Inventory (LCI): This is the data collection phase, where all inputs (energy, water, raw materials like fertilizers and pesticides) and outputs (emissions to air, water, and soil; waste; products and co-products) are quantified for each process in the life cycle. rsc.org
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. Methodologies like ReCiPe are used to categorize and assess impacts such as global warming potential (carbon footprint), acidification, eutrophication, and fossil fuel depletion. rsc.org
For products derived from canola oil, LCA studies consistently show that the agricultural (cultivation) phase is the primary driver of most environmental impacts. Key contributors include the production and application of mineral fertilizers (especially nitrogen), fuel consumption for farm machinery, and direct emissions from the soil. The industrial processing of the oil into derivatives generally has a smaller, though still significant, impact. researchgate.net
Table 2: Standard Stages of a Life Cycle Assessment (LCA)
| LCA Stage | Description |
|---|---|
| Goal and Scope Definition | Defining the product system, functional unit, and system boundaries to be studied. |
| Life Cycle Inventory (LCI) | Compiling and quantifying the inputs and outputs for a product over its life cycle. |
| Life Cycle Impact Assessment (LCIA) | Understanding and evaluating the magnitude and significance of the potential environmental impacts of the product system. |
| Interpretation | Analyzing results, identifying significant issues, drawing conclusions, and making recommendations based on the findings of the preceding phases. |
Sustainable Sourcing and Supply Chain of Canola Oil Feedstock
The sustainability of canola oil alkylamines is fundamentally dependent on the responsible sourcing of the canola oil feedstock. alliedmarketresearch.comspendedge.com The canola industry has invested significantly in promoting sustainable agricultural practices to minimize environmental impact and ensure the long-term viability of production. canolacouncil.org
Key pillars of sustainable canola sourcing include:
4R Nutrient Stewardship: This framework promotes the efficient use of fertilizers by applying the Right Source at the Right Rate, in the Right Place, and at the Right Time. canolacouncil.org Programs like the Canola 4R Advantage provide incentives for farmers to adopt practices such as soil testing and using enhanced efficiency fertilizers, which improve nutrient uptake by the crop and reduce losses to the environment, thereby lowering greenhouse gas emissions. canoladigest.caalbertacanola.comsmartnitrogen.com
Conservation Tillage: Practices such as no-till and reduced-till farming, which are widely enabled by canola cultivation, help to preserve topsoil, retain organic matter, and improve water-use efficiency. These methods also play a crucial role in carbon sequestration, storing significant amounts of carbon in the soil. agcarbonalliance.cacanolacouncil.org
Biodiversity Protection: Canola fields provide important habitats for a variety of beneficial insects, including pollinators like bees. agcarbonalliance.cacanolacouncil.org Sustainable farming practices involve integrated pest management and crop rotations to protect this biodiversity. canolacouncil.org
Certification and Traceability: To meet the demands of environmentally conscious markets, particularly for biofuels in the European Union, supply chains for canola can be certified under schemes like the International Sustainability and Carbon Certification (ISCC). agcarbonalliance.cariverineplains.org.ausustainablegrain.com.au This voluntary certification system ensures that the canola is produced sustainably, with a focus on reducing greenhouse gas emissions, protecting natural habitats, and ensuring traceability from the farm to the end-user. riverineplains.org.augraingrowers.com.aucanolacouncil.org
Table 3: Key Practices in Sustainable Canola Feedstock Sourcing
| Practice/Program | Objective | Key Benefit(s) |
|---|---|---|
| 4R Nutrient Stewardship | Optimize fertilizer use. | Improved efficiency, reduced nutrient loss, lower GHG emissions. |
| Conservation Tillage | Minimize soil disturbance. | Improved soil health, water retention, and carbon sequestration. |
| Integrated Pest Management | Manage pests with minimal environmental impact. | Protection of biodiversity and beneficial insects. |
| ISCC Certification | Verify sustainable production and supply chain. | Access to premium markets, assurance of sustainable practices. |
Future Research Trajectories and Emerging Opportunities in Canola Oil Alkylamine Chemistry
Innovation in Catalytic Systems for Enhanced Atom Economy and Selectivity
The transition toward sustainable chemical production has spurred significant innovation in catalytic systems for synthesizing bio-based amines, including those derived from canola oil. A primary focus is maximizing atom economy—the efficiency of a chemical reaction in converting reactants into the final product—and enhancing selectivity to minimize waste and energy consumption. rsc.orgnationalacademies.org Classical methods for amine synthesis, such as the Gabriel synthesis or reductive alkylation, often suffer from low atom economy due to the formation of stoichiometric waste. rsc.org Modern catalytic approaches, however, offer greener alternatives.
Catalytic reductive amination of fatty acids or fatty alcohols derived from canola oil is a key pathway. This involves reacting the feedstock with ammonia (B1221849) or other amines in the presence of a catalyst. evonik.comwhamine.com Significant research is dedicated to developing highly efficient and recyclable heterogeneous catalysts. buecher.de For instance, activated metal catalysts based on nickel, cobalt, or copper are utilized in hydrogenation reactions essential for fatty amine production. evonik.com Innovations include the development of nanocatalysts and hierarchically structured catalysts, which offer a high surface-area-to-volume ratio, increasing the number of active sites and improving reaction efficiency. mdpi.com
A particularly elegant strategy gaining traction is the "hydrogen borrowing" or "hydrogen autotransfer" process. rsc.org This method begins with the metal-catalyzed dehydrogenation of a fatty alcohol to an aldehyde. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced to the target alkylamine by the metal hydride catalyst that was generated in the initial dehydrogenation step. rsc.org This process is highly atom-economical as it avoids the need for external reducing agents and produces water as the main byproduct. The development of catalysts capable of efficiently mediating both the dehydrogenation and imine reduction steps is crucial for the success of this transformation. rsc.org
Furthermore, the choice of nitrogen source and reaction conditions plays a critical role in selectivity. While ammonia is a common nitrogen source, researchers are exploring alternatives like hydrazine (B178648) monohydrate (N₂H₄·H₂O), which in some systems can prevent side reactions and enhance selectivity towards the desired primary amine. researchgate.net The goal is to develop robust catalytic systems that can operate under milder conditions, reduce reaction times, and be easily separated and reused, thereby aligning with the principles of green chemistry. researchgate.net
| Catalyst Type | Key Features | Target Reaction | Potential Advantages |
| Activated Metals (Ni, Co, Cu) | Versatile, used in hydrogenation reactions. evonik.com | Reductive Amination | Established technology, effective for fatty amine synthesis. evonik.com |
| Noble Metals (Ru, Pd, Pt, Rh) | High activity, but can be costly. researchgate.net | Reductive Amination | High efficiency and selectivity under optimized conditions. researchgate.net |
| "Pincer"-ligated Iridium Complexes | Used as hydrogen transfer catalysts. buecher.de | Hydrogen Borrowing | High atom economy and selectivity, redox-neutral process. rsc.orgbuecher.de |
| Nanocatalysts | High surface-area-to-volume ratio. mdpi.com | Hydrocracking, Hydrogenation | Increased number of active sites, more efficient reactions. mdpi.com |
| Hierarchically Structured Catalysts | Multi-scale porosity (micro-, meso-, macropores). mdpi.com | Catalytic Cracking | Optimized mass transfer, improved efficiency for large molecules. mdpi.com |
Exploration of Novel Functional Derivatives for Niche Applications
Canola oil alkylamines serve as versatile platform chemicals for the synthesis of a wide array of functional derivatives with applications across numerous industries. fortunebusinessinsights.com These derivatives are broadly classified based on the number of alkyl groups attached to the nitrogen atom: primary, secondary, and tertiary amines, each leading to distinct classes of compounds. clinicalresearchnewsonline.com
Primary fatty amines are key precursors for cationic and amphoteric surfactants, asphalt (B605645) emulsifiers, and fuel additives. whamine.comclinicalresearchnewsonline.com Their derivatives are used extensively as:
Corrosion Inhibitors: Alkylpropylenediamines, derived from primary amines, are crucial in oilfield applications to protect metal infrastructure. whamine.comresearchgate.net
Flotation Agents: In the mining industry, amine salts act as collectors, selectively binding to minerals to aid in their separation and purification. evonik.comresearchgate.netwhamine.com
Anti-caking Agents: Primary amine salts are effective anti-caking agents for fertilizers and explosives. whamine.com
Secondary fatty amines are used less directly but are important intermediates for producing specialized cationic and zwitterionic surfactant derivatives. clinicalresearchnewsonline.com
Tertiary fatty amines are used to create high-value derivatives with specific functionalities: clinicalresearchnewsonline.com
Quaternary Ammonium (B1175870) Compounds ("Quats"): Perhaps the most significant application, "quats" are produced from tertiary amines and are the primary active ingredients in fabric softeners due to their ability to adhere to surfaces. researchgate.net They are also used as biocides and disinfectants in household, medical, and industrial settings. whamine.com
Amine Oxides: Prepared from tertiary amines, these compounds are used in personal care products like shampoos, body washes, and detergents, where they function as foam boosters, emulsifiers, and thickeners. whamine.comwhamine.com
Betaines: These amphoteric surfactants, synthesized from dimethyl tertiary amines, are valued for their mildness and are used in high-grade detergents, shampoos, and baby cosmetics. whamine.comwhamine.com
Emerging research is exploring even more specialized, niche applications. For example, certain fatty amine derivatives are being investigated for their potential role in nuclear pollution treatment, where they can be used to solidify radioactive waste by forming stable complexes with radioactive elements or as components in radiation shielding materials. whamine.com In the textile industry, they aid in dye leveling and provide antistatic properties to fabrics. whamine.com The continuous development of these derivatives is driven by the demand for specialized, high-performance, and sustainable chemicals. whamine.com
| Derivative Class | Precursor Amine | Key Function | Niche Applications |
| Amine Salts | Primary | Collector, Emulsifier | Mineral flotation, Asphalt emulsification. clinicalresearchnewsonline.comresearchgate.net |
| Diamines | Primary | Corrosion Inhibitor | Oilfield chemicals, Epoxy curing agents. researchgate.net |
| Quaternary Ammonium Salts | Tertiary | Surfactant, Biocide, Antistat | Fabric softeners, Disinfectants, Organo clays. researchgate.netwhamine.com |
| Amine Oxides | Tertiary | Foam Booster, Emulsifier | Shampoos, Facial cleansers, Detergents. whamine.comwhamine.com |
| Betaines | Tertiary | Mild Surfactant | Baby cosmetics, High-grade detergents. whamine.comwhamine.com |
Integration within Biorefinery Concepts and Circular Economy Models
A biorefinery valorizes all components of a biomass feedstock, creating a portfolio of products and minimizing waste. In the context of canola, the primary output is edible oil, while the co-product, rapeseed meal (RSM), is traditionally used as low-value animal feed. nih.gov A true biorefinery approach seeks to upgrade this meal into higher-value products. RSM is rich in proteins, fiber, minerals, and bioactive compounds like phenolic acids (predominantly sinapic acid). nih.gov These components can be extracted and used in pharmaceuticals, nutraceuticals, and cosmetics, creating new bio-based value chains. nih.gov The residual oil from processing can be directed towards oleochemical production, including alkylamines, fully integrating the process into a zero-waste model.
This model fits perfectly within the broader concept of a circular economy, which aims to move away from the linear "take-make-dispose" system. bernama.combusinesstoday.com.my By replacing non-renewable petroleum resources with renewable, biodegradable canola oil, the production of alkylamines contributes to a circular supply chain. mdpi.com The key tenets of the circular economy relevant to canola oil alkylamines include:
Circular Supplies: Utilizing renewable feedstocks that are biodegradable and can be sustainably managed. mdpi.com
Resource Recovery: Repurposing agricultural by-products (like rapeseed meal) and processing wastes, turning them into valuable resources for other industries. technoilogy.itmdpi.com
Waste-to-Energy Conversion: Biomass residues from canola processing can be converted into energy (biogas or heat), further reducing the reliance on fossil fuels and closing the loop on resource utilization. bernama.com
By integrating the production of canola oil alkylamines into a comprehensive biorefinery, the entire value chain becomes more sustainable and economically robust. This creates a regenerative system where resources are used with maximum efficiency, waste is minimized, and the link between economic activity and environmental degradation is weakened. bernama.comspe.org
Advanced Computational Modeling for Structure-Property Relationships and Reaction Mechanisms
Advanced computational modeling is becoming an indispensable tool for accelerating the development of canola oil alkylamines and their derivatives. These methods allow researchers to predict the properties and behavior of molecules and to understand complex reaction mechanisms, reducing the need for extensive and time-consuming laboratory experiments.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are particularly powerful. nih.govmdpi.com These statistical models correlate the chemical structure of amines with their physical, chemical, or biological properties. For instance, a QSPR model can be developed to predict the oxidative degradation rate of different amine structures by using molecular descriptors such as dipole moment, pKₐ value, and steric hindrance. nih.govacs.org Such models have shown that secondary amines can exhibit higher degradation rates than primary or tertiary amines and that features like branched alkyl groups can significantly influence stability. acs.orgresearchgate.net This predictive capability is crucial for selecting or designing more stable and efficient amine derivatives for specific applications, such as in CO₂ capture or as corrosion inhibitors.
Computational chemistry is also used to elucidate reaction mechanisms at the molecular level. By modeling the transition states of a reaction, researchers can predict reaction kinetics and selectivity. chemrxiv.org For example, understanding the zwitterionic mechanism versus a termolecular mechanism for the reaction between an amine and CO₂ can help optimize conditions for carbon capture applications. chemrxiv.org Frameworks that leverage machine learning and language models are also emerging to enhance the prediction of chemical reactions. These models can incorporate reaction conditions (catalyst, solvent, temperature) to predict the most likely product from a given set of reactants, which is a significant improvement over traditional methods. openreview.net
These computational approaches enable a more targeted and efficient research and development process. By simulating how structural modifications will affect performance, scientists can rapidly screen potential candidates and focus experimental efforts on the most promising molecules, ultimately accelerating the innovation cycle for new bio-based amines derived from canola oil.
| Modeling Technique | Objective | Key Inputs | Predicted Outputs |
| QSPR/QSAR | Correlate chemical structure with properties/activity. nih.gov | Molecular descriptors (e.g., pKₐ, dipole moment, topology). nih.gov | Degradation rates, absorption capacity, toxicity, physical properties. nih.govacs.org |
| Transition State Theory | Predict reaction kinetics and understand mechanisms. chemrxiv.org | Quantum mechanical calculations of reactant and transition state energies. | Reaction rate constants, activation energies, selectivity. chemrxiv.org |
| Machine Learning / Language Models | Predict reaction outcomes. openreview.net | Reactant structures, reaction type, catalysts, solvents, temperature. openreview.net | Major reaction product(s), reaction yield. openreview.net |
| Computational Fluid Dynamics (CFD) | Optimize reactor design and process conditions. patsnap.com | Reactor geometry, fluid properties, reaction kinetics. | Mixing patterns, heat transfer, temperature/concentration gradients. patsnap.com |
Addressing Challenges in Industrial Scale-Up and Commercialization of Bio-based Amines
While the chemistry of canola oil alkylamines is promising, transitioning from laboratory-scale synthesis to industrial-scale production presents significant challenges that must be addressed for successful commercialization. researchgate.netuk-cpi.com
One of the primary hurdles is process optimization and efficiency at a large scale. patsnap.com Conditions that are easily controlled in a lab, such as temperature, pressure, and mixing, become far more complex in large industrial reactors. patsnap.com Maintaining uniform heat distribution and efficient mixing is critical to ensure consistent product quality and yield, but this becomes increasingly energy-intensive at scale. patsnap.comuk-cpi.com Inefficient mixing can lead to localized temperature gradients or poor reactant contact, resulting in suboptimal yields and the formation of unwanted by-products. patsnap.com
Catalyst compatibility and cost are also major considerations. Catalysts that perform well in the lab must be robust, recyclable, and cost-effective for industrial use. tncintlchem.com The variability in bio-based feedstocks like canola oil, compared to highly refined petroleum-derived chemicals, can pose challenges for catalyst performance and longevity. tncintlchem.com Furthermore, the availability and cost of "green" solvents and reagents at an industrial scale can be limiting factors. uk-cpi.com
The economic viability of bio-based amines is another critical challenge. The production costs for oleochemicals can be higher than their petrochemical counterparts due to feedstock prices and more complex processing. tncintlchem.com For canola oil alkylamines to be competitive, the entire value chain must be optimized. This includes not only the efficiency of the amination process but also the valorization of all co-products, as described in the biorefinery model. nih.gov
Finally, there are logistical and market-related challenges. Handling raw materials like liquid ammonia requires specialized infrastructure and safety protocols. Moreover, penetrating established markets requires significant marketing expertise and application development to demonstrate the performance advantages of these bio-based products to end-users. Overcoming these hurdles requires an interdisciplinary approach, combining innovations in chemical engineering, catalysis, and business strategy to ensure that sustainable bio-based amines can be produced economically and at a scale that meets market demand. uk-cpi.com
Q & A
Basic Research Questions
What analytical methods are commonly employed to characterize alkylamines in canola oil, and how do they address matrix interference?
Alkylamines in canola oil are typically analyzed via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) coupled with fluorescence detection. Matrix interference from lipids and phospholipids (e.g., phosphatidylinositol, lysophosphatidylethanolamine) is mitigated using enzymatic degumming to remove polar lipids prior to extraction . For example, ether-insoluble (AI) fractions of degummed canola oil are analyzed for sterol glucosides and acylated derivatives, which account for ~12% of the AI fraction . Validation includes spike-and-recovery tests with internal standards (e.g., deuterated alkylamines) to ensure accuracy in complex matrices .
What are the primary challenges in isolating alkylamines from canola oil during lipid extraction?
Alkylamines are polar compounds that co-elute with phospholipids and glycolipids during solvent-based extraction. Sequential degumming (e.g., water degumming followed by enzymatic treatment with phospholipase A1) reduces phospholipid content by >90%, improving alkylamine recovery . Challenges include:
- Loss of low-concentration alkylamines during solvent partitioning (e.g., hexane/ethanol systems).
- Oxidation artifacts during sample preparation, addressed by nitrogen-blanketed workflows .
Method optimization should prioritize recovery rates using gravimetric analysis and GC-MS quantification .
Advanced Research Questions
How can researchers resolve contradictions in the reported bioactivity of canola oil alkylamines across in vitro and in vivo studies?
Discrepancies often arise from differences in:
- Alkylamine purity : Commercial samples may contain residual phospholipids (e.g., phosphatidylcholine) that confound bioactivity assays .
- Dosage normalization : Studies reporting "alkylamine-rich fractions" without quantifying specific compounds (e.g., C18:0 vs. C20:4 alkylamines) limit reproducibility .
To resolve contradictions, researchers should:
Standardize extraction protocols (e.g., ISO 5508 for lipid classes).
Use orthogonal methods (e.g., NMR and LC-MS/MS) to verify alkylamine structures.
Report dose-response curves with molar concentrations rather than mass-based metrics .
What experimental designs are optimal for studying the oxidative stability of alkylamines in canola oil under industrial processing conditions?
Oxidative stability is assessed via accelerated aging tests (e.g., Rancimat method at 110°C with airflow >20 L/hr). Key parameters include:
- Peroxide value (PV) : Measures primary oxidation products.
- p-Anisidine value (AV) : Quantifies secondary aldehydes.
For alkylamines, synergistic effects with tocopherols are observed. A 2021 study found that alkylamines (0.1% w/w) combined with γ-tocopherol (200 ppm) reduced PV by 40% in thermally stressed canola oil . Experimental controls must account for: - Metal ion contamination (e.g., iron from processing equipment).
- Light exposure , which accelerates photo-oxidation of unsaturated alkylamines .
How can researchers address reproducibility issues in synthesizing alkylamine derivatives from canola oil feedstocks?
Synthesis reproducibility depends on:
- Feedstock variability : Alkylamine profiles differ across canola cultivars (e.g., Brassica napus vs. B. rapa). Path analysis of oil yield traits (Table 3 in ) can guide cultivar selection for consistent alkylamine content.
- Catalyst specificity : Lipase-catalyzed transamination (e.g., using immobilized Candida antarctica lipase B) reduces side reactions compared to chemical catalysts.
Documentation of reaction conditions (pH, temperature, solvent polarity) is critical. For example, ethanol/water (70:30 v/v) at 50°C maximizes transamination efficiency while minimizing hydrolysis .
What statistical approaches are recommended for integrating multi-omics data (e.g., lipidomics, proteomics) in alkylamine pathway analysis?
Multi-omics integration requires:
Dimensionality reduction : Principal component analysis (PCA) to identify key variables (e.g., alkylamine chain length vs. enzyme expression levels).
Network modeling : Weighted gene co-expression network analysis (WGCNA) links lipidomic clusters to proteomic datasets (e.g., acyltransferase expression).
A 2023 study on Brassica napus used partial least squares-discriminant analysis (PLS-DA) to correlate C20:1 alkylamine abundance with upregulated FAE1 (fatty acid elongase 1) transcripts . Data should be validated against reference spectra (e.g., NIST Lipidomics Gateway) .
Methodological Guidelines
- Data reporting : Include raw chromatograms, mass spectra, and statistical outputs (e.g., PCA loadings) in supplementary materials .
- Ethical considerations : Disclose conflicts of interest (e.g., industry-funded studies on alkylamine safety) and adhere to FAIR data principles .
- Critical literature review : Prioritize peer-reviewed studies over preprints; use tools like SciFinder to assess citation impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
